![molecular formula C13H12N4 B1471690 3-(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)anilin CAS No. 1533523-21-5](/img/structure/B1471690.png)

3-(5-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)anilin

Übersicht

Beschreibung

The compound “3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

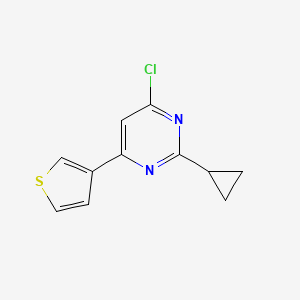

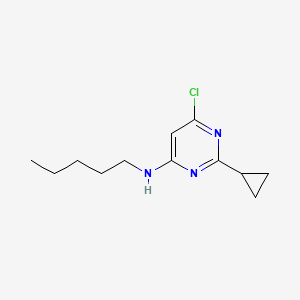

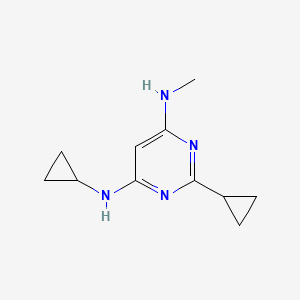

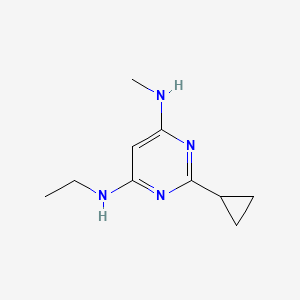

A facile synthesis of imidazo[4,5-b]pyridines was described by Rosenberg et al. using a Pd-catalyzed amide coupling reaction . 3-Alkyl and 3-arylamino-2-chloropyridines reacted with simple primary amides in good yields (51%–99%) when refluxing in t-butanol in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct .Molecular Structure Analysis

The molecular structure of “3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline” was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to have a broad range of chemical and biological properties . They are known to be GABA A receptor agonists , and recently proton pump inhibitors , aromatase inhibitors , and NSAIDs have also been developed from this class.Wissenschaftliche Forschungsanwendungen

Zentrales Nervensystem (ZNS) Modulation

Imidazo[4,5-b]pyridine sind bekannt für ihre Wirkung als positive allosterische Modulatoren des GABA_A-Rezeptors . Diese Anwendung ist bedeutsam für die Entwicklung von Behandlungen für ZNS-Erkrankungen wie Angstzustände, Epilepsie und Schlaflosigkeit. Die strukturelle Ähnlichkeit mit Purinen ermöglicht es diesen Verbindungen, Neurotransmittersysteme zu modulieren und bietet potenzielle therapeutische Vorteile bei neurodegenerativen Erkrankungen.

Krebstherapie

Diese Derivate haben vielversprechende Ergebnisse gezeigt in Bezug auf die Beeinflussung von zellulären Signalwegen, die für die Funktion von Krebszellen notwendig sind . Sie können als Protonenpumpenhemmer wirken, die nützlich sind, um die Acidität des Tumormikromilieus zu reduzieren und so das Tumorwachstum potenziell zu hemmen. Darüber hinaus wurden sie als Aromatasehemmer untersucht, die bei hormonabhängigen Krebsarten wie Brustkrebs von entscheidender Bedeutung sind.

Entzündungshemmende Mittel

Die entzündungshemmenden Eigenschaften von Imidazo[4,5-b]pyridin-Derivaten machen sie zu Kandidaten für die Entwicklung neuer nicht-steroidaler Antirheumatika (NSAIDs) . Ihre Fähigkeit, Entzündungswege zu modulieren, kann zu neuartigen Behandlungen für chronisch-entzündliche Erkrankungen führen.

Anti-mikrobielle Aktivität

Jüngste Studien haben die antimikrobiellen Eigenschaften neuer Imidazo[4,5-b]pyridin-Derivate untersucht . Diese Verbindungen wurden gegen eine Vielzahl von Krankheitserregern getestet und zeigen Potenzial als eine neue Klasse von antimikrobiellen Mitteln, die die wachsende Besorgnis über Antibiotikaresistenz angehen könnten.

Stoffwechselerkrankungsmanagement

Imidazo[4,5-b]pyridine sind an der Modulation von Enzymen im Kohlenhydratstoffwechsel beteiligt . Diese Anwendung ist besonders relevant bei der Behandlung von Stoffwechselerkrankungen wie Diabetes, bei denen die Regulation von Enzymen für die Aufrechterhaltung eines normalen Blutzuckerspiegels entscheidend sein kann.

Optoelektronische und sensorische Anwendungen

Die aromatischen Heterocyclen von Imidazo[4,5-b]pyridinen haben großes Potenzial in der Materialwissenschaft, insbesondere bei der Entwicklung von optoelektronischen Geräten und Sensoren . Ihre einzigartigen elektronischen Eigenschaften machen sie für den Einsatz in fortschrittlichen Technologien geeignet, einschließlich Emitter für konfokale Mikroskopie und Bildgebung.

Wirkmechanismus

Target of Action

The primary target of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the Akt kinase . Akt kinase plays a crucial role in multiple cellular processes such as cell proliferation, survival, and metabolism .

Mode of Action

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline interacts with its target, Akt kinase, by binding to it . This binding inhibits the activation of Akt and its downstream effector, PRAS40 . The inhibition of Akt activation is a result of the compound’s interaction with the ATP binding cleft of Akt, which contains a number of hydrophobic residues that occlude ATP binding .

Biochemical Pathways

The inhibition of Akt kinase by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline affects the PI3K/Akt/mTOR pathway . This pathway is crucial for cell survival and proliferation. By inhibiting Akt, the compound disrupts this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

In vivo studies with similar compounds have shown effective inhibition of akt activation following oral dosing in mice . This suggests that the compound may have good bioavailability.

Result of Action

The result of the action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is the inhibition of cell proliferation and survival due to the disruption of the PI3K/Akt/mTOR pathway . This makes the compound a potential candidate for the treatment of conditions characterized by excessive cell proliferation, such as cancer .

Biochemische Analyse

Biochemical Properties

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a positive allosteric modulator of GABA A receptors, influencing the central nervous system . Additionally, it has been identified as an inhibitor of proton pumps and aromatase enzymes, which are crucial in digestive and endocrine systems . The interactions of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline with these biomolecules are primarily through binding to specific active sites, leading to modulation of their activity.

Cellular Effects

The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cancer and inflammation . It modulates gene expression by acting on transcription factors and signaling molecules, thereby affecting cellular metabolism and function. For instance, in cancer cells, 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline involves its binding interactions with various biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of proton pumps and aromatase enzymes by 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .

Dosage Effects in Animal Models

The effects of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence carbohydrate metabolism by modulating the activity of enzymes involved in glycolysis and gluconeogenesis . Additionally, it has been shown to affect lipid metabolism by interacting with enzymes that regulate fatty acid synthesis and degradation .

Transport and Distribution

The transport and distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . The distribution of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline within tissues is influenced by its interactions with binding proteins that facilitate its localization and retention .

Subcellular Localization

The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline is essential for its role in modulating cellular processes and biochemical reactions.

Eigenschaften

IUPAC Name |

3-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-8-5-6-11-13(15-8)17-12(16-11)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURTZHHRUVDDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

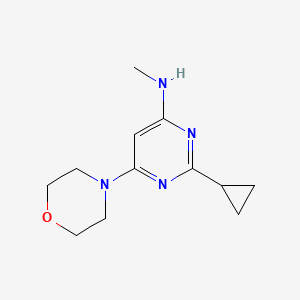

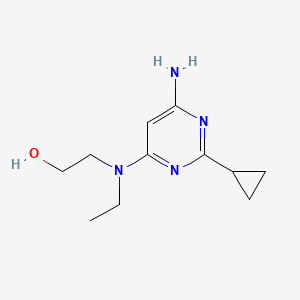

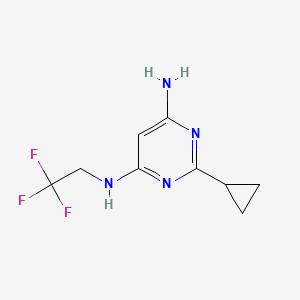

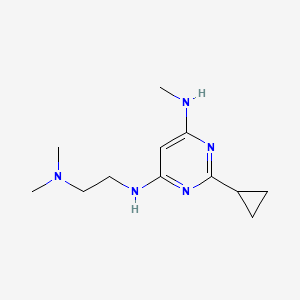

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.